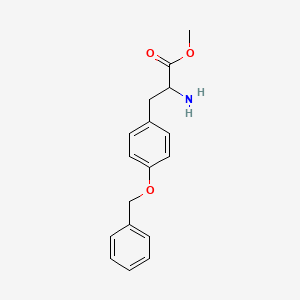

H-Tyr(Bzl)-OMe

Description

Contextualization within Protected Amino Acid Derivatives for Complex Chemical Architectures

The synthesis of a peptide with a defined sequence necessitates the prevention of unwanted side reactions. biosynth.com If unprotected amino acids were used, a chaotic mixture of products would result from the random reaction of amino and carboxyl groups. To achieve sequence specificity, chemists employ a strategy of temporary protection. iris-biotech.de A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity. biosynth.com This allows another functional group in the molecule to react selectively.

In solid-phase peptide synthesis (SPPS), the most common method for creating peptides, this principle is fundamental. iris-biotech.de The process involves sequentially adding amino acids to a growing chain that is anchored to a solid resin support. biosynth.com Each amino acid added to the chain must have its N-terminal amino group temporarily protected to prevent self-polymerization. peptide.com Furthermore, any reactive side chains, like the hydroxyl group of tyrosine, must also be protected throughout the synthesis. peptide.com H-Tyr(Bzl)-OMe fits perfectly within this paradigm as a pre-protected building block, ready for incorporation into a peptide chain once its N-terminal amino group is deprotected for coupling.

Role of Tyrosine Side-Chain and Carboxyl Protection in Peptide Synthesis Methodologies

The specific choice of protecting groups in this compound is tailored for compatibility with established peptide synthesis strategies, primarily the Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. biosynth.com

Tyrosine Side-Chain Protection: The Benzyl (B1604629) (Bzl) Group

The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and acidic, necessitating protection to avoid side reactions such as acylation during the coupling steps. The benzyl (Bzl) ether is a widely used protecting group for this purpose. peptide.com It is relatively stable under the conditions required for peptide chain elongation.

However, the stability of the benzyl group is not absolute. During the repeated acidic steps used to remove the N-terminal Boc group (typically with trifluoroacetic acid, TFA), the benzyl group can be partially cleaved. peptide.com This makes it more suitable for the synthesis of shorter to moderate-length peptides using the Boc strategy. peptide.com Another potential side reaction is the acid-catalyzed migration of the benzyl group from the oxygen atom to the carbon atoms of the tyrosine aromatic ring, forming 3-benzyltyrosine. This side reaction can be a significant challenge, especially during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF). peptide.com To mitigate these issues, more acid-stable derivatives like the 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) group have been developed for use in Boc chemistry. peptide.comadvancedchemtech.com In the alternative Fmoc (9-fluorenylmethoxycarbonyl) strategy, which uses basic conditions for N-terminal deprotection, the benzyl group is generally stable until the final acid-mediated cleavage step. peptide.com

Carboxyl Protection: The Methyl Ester (OMe)

In solution-phase peptide synthesis, and for certain strategies in solid-phase synthesis, the C-terminal carboxyl group of the amino acid must also be protected to prevent it from reacting. The methyl ester is a simple and effective protecting group for this purpose. It is typically introduced through standard esterification methods. The methyl ester is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection. It is generally removed at the end of the synthesis by saponification (hydrolysis with a mild base), a condition that must be carefully chosen to avoid racemization or other side reactions on the completed peptide.

By employing both the benzyl ether and the methyl ester, this compound provides a chemically defined and stable version of tyrosine, enabling its precise and efficient incorporation into growing peptide chains, thereby facilitating the synthesis of complex and biologically important molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXVIPGPIFGSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10314125, DTXSID201287017 | |

| Record name | methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Phenylmethyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908066-33-1, 57177-83-0 | |

| Record name | O-(Phenylmethyl)tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908066-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC280761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Phenylmethyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for H Tyr Bzl Ome and Its Precursors

Chemo-selective Benzylation of Tyrosine Derivatives

Achieving the specific O-benzylation of tyrosine's phenolic hydroxyl group, while leaving other functional groups (amine, carboxyl) untouched or appropriately protected, is a key challenge. This requires careful selection of reagents and reaction conditions.

Optimization of Benzyl (B1604629) Ether Formation Protocols for Phenolic Hydroxyl Protection

The benzylation of the phenolic hydroxyl group of tyrosine or its derivatives is commonly achieved using benzyl halides, such as benzyl bromide or benzyl chloride, in the presence of a base. Various bases, including potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃), can be employed in solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile. Phase-transfer catalysis (PTC) has also emerged as an effective strategy to facilitate this reaction, particularly in biphasic systems, by transporting the phenoxide anion into the organic phase where it can react with the benzyl halide. For instance, PTC methods utilizing quaternary ammonium (B1175870) salts can enhance reaction rates and yields under milder conditions organic-chemistry.orgnih.govresearchgate.net. Optimization often involves fine-tuning the base strength, solvent polarity, reaction temperature, and the molar equivalents of reagents to maximize the yield of the desired O-benzyl ether and minimize side reactions, such as N-benzylation or over-alkylation.

Controlled Esterification of the Carboxyl Functionality to Methyl Ester

The conversion of the carboxylic acid group of tyrosine to its methyl ester is a crucial step. Several methods are available, each with its own advantages and optimization parameters:

Fischer Esterification: This classic method involves reacting tyrosine with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium towards ester formation, a large excess of methanol is typically used, or the water byproduct is removed acs.orgmdpi.commasterorganicchemistry.comresearchgate.net. The reaction can be accelerated by using ultrasound scispace.com.

Thionyl Chloride (SOCl₂) Method: L-Tyrosine reacts with thionyl chloride in methanol, forming an acyl chloride intermediate, which is then esterified by methanol. This method often yields the methyl ester hydrochloride salt directly, with high efficiency, sometimes exceeding 95% caltech.edugoogle.comvulcanchem.com. Careful control of temperature, typically between -10°C and reflux, is necessary google.com.

Trimethylchlorosilane (TMSCl) Method: TMSCl in methanol offers a mild and efficient route for methyl ester formation. It activates methanol for nucleophilic attack on the carboxyl group, forming the methyl ester hydrochloride. This method is noted for its ease of operation and good to excellent yields, often proceeding at room temperature nih.govresearchgate.net.

Diazomethane (B1218177): While effective for methyl esterification, diazomethane is highly reactive and can lead to non-specific reactions, including with water and amino acid side chains like tyrosine's phenolic hydroxyl rsc.orgraineslab.comresearchgate.net. Its use requires extreme caution due to its toxicity and explosive nature.

The choice of method depends on factors such as desired yield, purity, reaction time, and the need to avoid side reactions or racemization.

Regioselective Functionalization Strategies for Tyrosine Modifications

Regioselectivity in the synthesis of H-Tyr(Bzl)-OMe is paramount to ensure that the benzyl group is attached exclusively to the phenolic oxygen and the methyl ester is formed only at the carboxyl group.

Differential Reactivity: The phenolic hydroxyl group of tyrosine is less acidic than the carboxylic acid group. However, under basic conditions, the phenolic hydroxyl can be deprotonated to form a phenoxide, which is nucleophilic. The carboxyl group, when activated (e.g., by SOCl₂), becomes an electrophilic acyl chloride. Careful selection of reagents and reaction sequence exploits these differing reactivities. For example, esterification with SOCl₂ in methanol under controlled conditions can selectively form the methyl ester hydrochloride, leaving the phenolic hydroxyl free for subsequent benzylation google.com.

Protecting Group Strategies: While the target molecule this compound does not inherently require amine protection for its formation, in more complex syntheses or when side reactions are a concern, the amine group might be temporarily protected (e.g., with Boc or Fmoc groups) google.compeptide.comwikipedia.orgopenaccesspub.orgwikipedia.org. However, for the direct synthesis of this compound, methods that selectively target the carboxyl and phenolic hydroxyl groups are preferred to minimize additional protection/deprotection steps. The order of benzylation and esterification can also influence regioselectivity; often, esterification is performed first, followed by O-benzylation google.com.

Minimizing Side Reactions: Strategies focus on preventing benzylation of the amine or esterification of the phenolic hydroxyl. Using milder bases for benzylation and ensuring complete esterification before benzylation helps achieve this google.com.

Investigational Approaches for High-Yield Synthesis and Purity Enhancement

Optimizing reaction conditions and employing effective purification techniques are critical for obtaining this compound in high yield and purity.

Yield Optimization: Research has focused on optimizing parameters such as reaction temperature, time, solvent, catalyst, and reagent stoichiometry. For instance, the thionyl chloride method can achieve yields exceeding 95% . The TMSCl/methanol method also provides good to excellent yields and is operationally convenient nih.gov. Microwave-assisted synthesis has also been explored to accelerate reaction rates and improve yields scispace.comrsc.org.

Purity Enhancement: Purification typically involves recrystallization from suitable solvent systems (e.g., ethanol/ether) . Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for monitoring reaction progress, assessing purity, and separating any byproducts or unreacted starting materials google.comtandfonline.comnih.govtandfonline.comrsc.org. HPLC methods, particularly those employing chiral stationary phases or derivatization, are crucial for confirming enantiomeric purity and detecting potential racemization, which can occur during esterification or other synthetic steps tandfonline.comrsc.orgacs.org.

Strategic Integration of H Tyr Bzl Ome in Peptide Assembly Approaches

Applications in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, H-Tyr(Bzl)-OMe is employed as a building block, contributing to the stepwise assembly of peptide chains on a solid support.

This compound is compatible with the classical Boc/Bzl strategy for SPPS. In this approach, the tert-butoxycarbonyl (Boc) group serves as a temporary Nα-amino protecting group, which is acid-labile and typically removed with trifluoroacetic acid (TFA) seplite.comnih.gov. The benzyl (B1604629) (Bzl) ether protecting the tyrosine hydroxyl group is more acid-stable, requiring stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal during the final cleavage from the resin seplite.comnih.gov. This differential lability allows for selective deprotection and coupling cycles. While the Boc/Bzl strategy is robust, the harsh conditions required for final cleavage can sometimes lead to side reactions seplite.compeptide2.com. Modern approaches often favor the Fmoc/tBu strategy due to milder deprotection conditions, but Boc/Bzl remains relevant for specific applications, and derivatives like Boc-Tyr(Bzl)-OH are useful for moderate-sized peptides peptide.com. The O-benzyl group on tyrosine is generally stable under the conditions used for Boc deprotection peptide.com.

For SPPS, the C-terminal methyl ester of this compound typically needs to be modified or activated for attachment to a solid support. Linkers are employed to anchor the growing peptide chain to the resin, acting as a spacer between the polymer beads and the peptide biosynth.comcsic.es. The choice of linker is critical, as it must be stable throughout the synthesis but readily cleaved at the end to release the peptide. In the Boc/Bzl strategy, linkers are often designed to be cleaved by strong acids like HF seplite.compeptide2.com. The O-benzyl ether and the methyl ester protecting groups on this compound are generally stable to the acidic conditions used for Boc deprotection (e.g., TFA) peptide.com. However, the final cleavage step, often involving HF, must be carefully managed to remove the Bzl group and detach the peptide from the resin without causing degradation or unwanted side reactions seplite.compeptide2.com. Safety-catch linkers have also been developed that allow for the release of protected peptide fragments, offering flexibility in cleavage strategies nih.gov.

The incorporation of this compound in SPPS can influence chain elongation efficiency. While the benzyl group provides robust protection, its steric bulk might, in some instances, slightly affect coupling kinetics compared to less sterically demanding protecting groups. However, studies indicate that O-benzyl tyrosine derivatives are generally well-behaved in SPPS peptide.com. Potential side reactions during SPPS, particularly with tyrosine, can involve alkylation of the phenolic hydroxyl group or the indole (B1671886) ring of tryptophan by carbocations generated during deprotection steps, especially if scavengers are not optimally chosen peptide2.com. The methyl ester is generally stable under standard SPPS conditions. However, careful selection of scavengers and reaction conditions is paramount to minimize side reactions such as racemization or undesired modifications of sensitive amino acid residues like tyrosine peptide2.comresearchgate.net.

Utilization in Solution-Phase Peptide Synthesis (SolPPS)

This compound is also a valuable building block in solution-phase peptide synthesis (SolPPS), particularly for fragment condensation strategies.

In solution-phase peptide synthesis, especially for longer or more complex peptides, segment condensation is a common strategy thieme-connect.deucl.ac.uk. This involves synthesizing shorter, fully protected peptide fragments and then coupling them together in solution. This compound, with its protected side chain and C-terminus, can be readily incorporated into these fragments. The benzyl ether and methyl ester protecting groups ensure that the tyrosine residue does not interfere with the coupling reactions between the fragments and can be selectively removed later. The Boc/Bzl/OPac protection scheme, for example, has been successfully used in fragment condensation for synthesizing large proteins thieme-connect.de. The advantage of using protected fragments is that they can be purified and characterized before the final coupling, increasing confidence in the purity of the final product ucl.ac.uk. However, challenges such as poor solubility of highly protected peptide fragments can arise ucl.ac.uk.

There is a growing interest in developing greener methodologies for peptide synthesis, including the use of environmentally friendly solvents in SolPPS. While traditional solvents like DMF are common, research is exploring alternatives such as 2-MeTHF, γ-valerolactone (GVL), and propylene (B89431) carbonate for both SPPS and SolPPS brieflands.comacs.orgwhiterose.ac.uk. These green solvents aim to reduce the environmental impact of peptide synthesis. For SolPPS, including derivatives like this compound, the choice of solvent is critical for dissolving reactants and intermediates, facilitating coupling reactions, and enabling purification. Propylene carbonate, for instance, has shown good yields in synthesizing tetrapeptides and has been used in SPPS whiterose.ac.uk. The compatibility of this compound derivatives with these emerging green solvent systems is an area of ongoing research, aiming to balance synthetic efficiency with environmental sustainability brieflands.comacs.orgub.eduresearchgate.net.

Microwave-Assisted Solution-Phase Coupling Reactions

This compound is recognized for its application in solution-phase peptide synthesis indiamart.com. In this approach, amino acid derivatives are coupled in a homogeneous solution, allowing for purification at intermediate stages. While specific research detailing the direct application of this compound in microwave-assisted solution-phase coupling is not extensively detailed in the provided snippets, microwave irradiation is a well-established technique for accelerating and optimizing peptide bond formation reactions in solution scbt.comruifuchemical.com. Microwave energy can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture, promoting faster activation of coupling reagents and enhanced solubility of reactants. The use of protected amino acids like this compound is standard in these protocols, ensuring that the coupling occurs selectively at the amino and carboxyl termini while the side chain remains protected.

Considerations in Enzymatic Peptide Synthesis

Enzymatic peptide synthesis offers a powerful alternative to traditional chemical methods, often providing superior selectivity and milder reaction conditions. The integration of modified amino acid derivatives like this compound into these biocatalytic processes requires careful consideration of enzyme recognition, substrate transformations, and stereochemical control.

Substrate Recognition and Biocatalytic Transformations of Tyrosine Esters

Enzymes play a pivotal role in peptide bond formation and modification, and their substrate recognition mechanisms are highly specific, often dictated by the amino acid side chain and terminal modifications. For tyrosine esters such as this compound, enzymes involved in peptide synthesis or hydrolysis (esterases, proteases, or ligases) would need to accommodate the bulk and electronic properties of the benzyl ether protecting group and the methyl ester. While specific biocatalytic transformations of this compound are not detailed in the provided search results, companies specializing in peptide synthesis and the distribution of biological enzymes offer such compounds, indicating their potential use in enzyme-mediated reactions guidechem.com. The benzyl group on the phenolic oxygen and the methyl ester are common features in amino acid derivatives used in both chemical and enzymatic synthesis, where enzymes may either utilize these functionalities or require their removal in subsequent steps guidechem.combiomall.in. Research in biochemical studies often employs these derivatives to probe enzyme activity and protein interactions chemimpex.com.

Stereochemical Control and Enantioselectivity in Enzyme-Mediated Peptide Bond Formation

A significant advantage of enzymatic peptide synthesis is its inherent capacity for high stereochemical control and enantioselectivity. Enzymes, being chiral catalysts, typically form peptide bonds with high fidelity, ensuring that only the desired L-amino acid (or D-amino acid, depending on the enzyme) is incorporated into the growing peptide chain, thus preventing the formation of unwanted diastereomers. When using derivatives like this compound, the enzyme's active site must be able to bind the modified substrate in a manner that favors the correct orientation for peptide bond formation. This enantioselective process is critical for producing peptides with defined biological activity and purity. Companies involved in chiral synthesis supply amino acid derivatives, underscoring the importance of stereochemical integrity in these synthetic endeavors.

Protecting Group Strategies and Orthogonality in the Context of H Tyr Bzl Ome

Orthogonal Protection Strategies Facilitated by Bzl and OMe Groups

Compatibility with Nα-Amino Protecting Groups (e.g., Boc, Z, Fmoc)

Boc (tert-butyloxycarbonyl) Compatibility : The Boc group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM) mdpi.com. The O-benzyl ether protecting the tyrosine phenolic hydroxyl is generally stable to mild TFA concentrations and reaction times mdpi.comua.es. Similarly, the methyl ester at the C-terminus is resistant to acidic cleavage under these conditions rsc.org. While strong or prolonged acidic treatment can lead to some cleavage of the O-benzyl ether, careful optimization of TFA concentration and reaction time allows for selective removal of the Boc group while preserving the O-benzyl and methyl ester functionalities mdpi.com. This good compatibility facilitates its use in Boc-based solid-phase peptide synthesis (SPPS) where selective Nα-deprotection is required before coupling the next amino acid.

Z (Benzyloxycarbonyl) Compatibility : The benzyloxycarbonyl (Z) group is conventionally removed by catalytic hydrogenation, typically using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). A significant challenge arises because the O-benzyl ether on the tyrosine side chain is also labile to hydrogenolysis. Consequently, if both the Z group and the O-benzyl group are present, catalytic hydrogenation will cleave both simultaneously. This lack of orthogonality means that the Z group is not suitable for strategies requiring selective deprotection of the Nα-amino group while retaining the O-benzyl protection on tyrosine.

Fmoc (9-fluorenylmethyloxycarbonyl) Compatibility : The Fmoc group is distinguished by its removal under mild basic conditions, commonly employing piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). Crucially, both the O-benzyl ether and the methyl ester of H-Tyr(Bzl)-OMe are stable to these mild basic conditions rsc.org. This excellent compatibility, often referred to as orthogonality, allows for the selective deprotection of the Nα-amino group using piperidine without affecting the O-benzyl or methyl ester protecting groups ua.es. This property makes the Fmoc strategy highly advantageous for building complex peptides, as it permits iterative elongation of the peptide chain with minimal risk of side-chain modification.

Data Table 1: Compatibility of Nα-Protecting Groups with this compound Protecting Groups

| Nα-Protecting Group | Nα Deprotection Reagent/Conditions | Effect on O-Benzyl | Effect on Methyl Ester | Orthogonality with O-Benzyl/Methyl Ester |

| Boc | TFA (e.g., 50-100% in DCM) | Generally Stable* | Stable | Good (with careful control) |

| Z | H2, Pd/C | Cleaved | Stable | Poor (non-orthogonal) |

| Fmoc | Piperidine (e.g., 20% in DMF) | Stable | Stable | Excellent |

*Note: While generally stable to TFA, prolonged exposure or very strong acidic conditions can lead to some cleavage of the benzyl (B1604629) ether.

Design of Multi-Step Syntheses Through Differential Lability of Protecting Groups

The strategic design of multi-step syntheses hinges on the principle of differential lability, where various protecting groups can be selectively removed under distinct chemical conditions without affecting others. This allows for precise control over which functional groups are exposed for subsequent reactions at specific stages of a complex synthesis.

In the context of this compound, the O-benzyl ether and the methyl ester offer specific lability profiles that can be exploited in conjunction with Nα-protecting groups. The O-benzyl group is typically removed by catalytic hydrogenation or strong acidic treatment (e.g., HBr in acetic acid). The methyl ester is generally cleaved by saponification (alkaline hydrolysis) or strong acid hydrolysis rsc.org. These distinct removal conditions, compared to the acid-labile Boc group or base-labile Fmoc group, provide opportunities for selective manipulations.

For instance, in Fmoc-based SPPS, the Nα-Fmoc group is removed with piperidine, leaving the O-benzyl and methyl ester intact ua.es. This allows for the sequential addition of amino acids to build the peptide chain. Once the peptide is assembled, a final cleavage cocktail, typically containing TFA, is used to cleave the peptide from the resin and remove any remaining side-chain protecting groups. While TFA can cleave the O-benzyl ether, the methyl ester usually remains intact under standard cleavage conditions rsc.org. If a free C-terminus is desired, the methyl ester would require a subsequent saponification step, or a different C-terminal protection (e.g., benzyl ester) that can be removed concurrently with the O-benzyl group might be employed.

Conversely, using Boc-Nα protection, TFA is used for deprotection mdpi.com. As noted, TFA can also affect the O-benzyl group, necessitating careful control to ensure Boc is removed preferentially mdpi.com. This makes the Boc strategy less orthogonal to O-benzyl protection compared to the Fmoc strategy.

The Z group, being removed by hydrogenolysis, is not orthogonal to the O-benzyl group, as both are cleaved under the same conditions. This limits its utility when selective removal of either the Nα-amino group or the phenolic hydroxyl is required independently.

The differential lability allows chemists to orchestrate complex synthetic sequences. For example, one might choose to remove the O-benzyl group via hydrogenolysis at an intermediate stage to allow for a specific reaction on the free phenol, while keeping the Nα-amino group protected (e.g., with Boc or Fmoc). Subsequently, the Nα-protecting group could be removed under its specific conditions. The methyl ester's stability to Fmoc deprotection and moderate acid conditions makes it a reliable C-terminal protection that can be selectively hydrolyzed later if a free acid is desired rsc.org.

Data Table 2: Lability of Protecting Groups in this compound and Common Nα-Protecting Groups

| Protecting Group | Type of Group | Typical Deprotection Reagent/Conditions | Relative Lability (Conditions) |

| Fmoc (Nα) | Carbamate | Piperidine (mild base) | Most labile (mild base) |

| Boc (Nα) | Carbamate | TFA (mild to moderate acid) | Moderately labile (acid) |

| O-Benzyl (Tyr-OH) | Ether | H2, Pd/C (hydrogenolysis); HBr/AcOH (strong acid) | Less labile than Boc/Fmoc to their specific reagents; labile to hydrogenation/strong acid |

| Methyl Ester (Tyr-COOH) | Ester | NaOH/LiOH (base hydrolysis); HCl/H2O (strong acid hydrolysis) | Generally stable to mild base/acid used for Fmoc/Boc; labile to saponification/strong acid |

Compound List:

this compound

Boc (tert-butyloxycarbonyl)

Z (Benzyloxycarbonyl)

Fmoc (9-fluorenylmethyloxycarbonyl)

Tyrosine

DCM (Dichloromethane)

DMF (N,N-dimethylformamide)

TFA (Trifluoroacetic acid)

H2 (Hydrogen gas)

Pd/C (Palladium on Carbon)

HBr (Hydrogen Bromide)

NaOH (Sodium Hydroxide)

LiOH (Lithium Hydroxide)

TIPS (Triisopropylsilane)

DIC (N,N'-Diisopropylcarbodiimide)

HOBt (Hydroxybenzotriazole)

Mechanistic Investigations of Reactivity and Side Reactions Involving H Tyr Bzl Ome Derivatives

Kinetics and Thermodynamics of Peptide Bond Formation Reactions with H-Tyr(Bzl)-OMe

The efficiency of peptide bond formation is governed by the interplay of various factors, including the choice of coupling reagents, solvents, and reaction conditions. These elements significantly influence the rate and selectivity of the reaction involving this compound.

Influence of Coupling Reagents and Activating Agents

The activation of the carboxylic acid group of an N-protected amino acid is a crucial step in peptide synthesis, directly impacting the kinetics of the subsequent coupling with the amino group of this compound. A variety of reagents have been developed to facilitate this activation, each with its own mechanistic pathway and efficiency.

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. nih.gov They react with an N-protected amino acid to form a highly reactive O-acylisourea intermediate. google.com This intermediate can then react with this compound to form the desired peptide bond. However, the O-acylisourea can also undergo intramolecular rearrangement to form a stable N-acylurea, a common side product that can be difficult to remove. bibliomed.org To suppress this side reaction and also to reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. nih.gov These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. luxembourg-bio.com The use of copper(II) chloride in conjunction with HOBt has also been shown to suppress racemization during carbodiimide-mediated couplings. thieme-connect.de

Onium Salts: Onium salts, such as HBTU, HATU, HCTU, and PyBOP, are highly efficient coupling reagents that generate active esters in the presence of a tertiary base. luxembourg-bio.comsigmaaldrich.com Reagents like HATU and PyAOP, which generate OAt esters, are particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen, leading to faster coupling rates. sigmaaldrich.com Oxyma-based reagents like COMU and PyOxim are also highly effective and are considered safer alternatives to triazole-based reagents. sigmaaldrich.com Studies have shown that for challenging couplings, the order of reactivity is often HATU > PyBOP = HBTU. researchgate.net The choice of base is also critical, with weaker bases like sym-collidine being recommended over DIPEA or NMM in cases with a high risk of racemization. bachem.com

Hypervalent Iodine Reagents: Hypervalent iodine reagents have emerged as powerful tools for peptide synthesis, offering mild and selective reaction conditions. nih.govrsc.orgresearchgate.net Reagents like 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) have been successfully used for the synthesis of dipeptides, including those containing this compound. frontiersin.orgnih.gov In one study, the coupling of Cbz-L-Phe-OH with H-L-Tyr(Bzl)-OMe using IBA-OBz yielded the dipeptide in 73% yield within 10 minutes. frontiersin.org For couplings involving amino acids with unprotected hydroxyl groups, such as tyrosine, using a milder base like triethylamine (B128534) (TEA) instead of 4-dimethylaminopyridine (B28879) (DMAP) can improve the coupling efficiency. frontiersin.orgnih.gov These reagents are attractive due to their low toxicity and, in some cases, their ability to be regenerated and recycled. beilstein-journals.org

| Coupling Reagent Class | Examples | Mechanism of Action & Key Features |

| Carbodiimides | DCC, DIC | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or HOAt to suppress racemization and N-acylurea formation. nih.govgoogle.com |

| Onium Salts | HBTU, HATU, PyBOP | Generates active esters in the presence of a base. HATU is highly efficient due to the formation of reactive OAt esters. luxembourg-bio.comsigmaaldrich.com |

| Hypervalent Iodine | IBA-OBz | Functions as a peptide coupling reagent under mild conditions. Can be effective for sterically hindered amino acids. frontiersin.orgnih.gov |

Solvent Effects on Reaction Efficiency, Rate, and Selectivity

The choice of solvent plays a crucial role in peptide synthesis, influencing the solubility of reactants, the rate of reaction, and the extent of side reactions. Polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are commonly used. bachem.comvulcanchem.com

The rate of aminolysis of active esters can be significantly affected by the solvent. For instance, the reaction rates for p-nitrophenyl esters are an order of magnitude higher in solvents that can interact with the electron-withdrawing substituent of the aryl group. sci-hub.se In a study on the synthesis of a dipeptide using the hypervalent iodine reagent IBA-OBz, dichloroethane (DCE) was found to be the optimal solvent, providing a higher yield compared to DCM, chloroform, THF, ethyl acetate, acetone, acetonitrile, toluene, and DMF. frontiersin.orgnih.gov

Solvent choice can also impact the ease of product isolation. In liquid-phase peptide synthesis, the presence of residual polar aprotic solvents like DMF can interfere with the precipitation of the peptide product, leading to the formation of a sticky, difficult-to-filter solid. google.com Therefore, careful selection and removal of solvents are critical for achieving high purity and yield.

Analysis of Potential Side Reactions in Coupling Protocols

Despite the development of highly efficient coupling reagents and optimized protocols, several side reactions can occur during the synthesis of peptides containing this compound. Understanding and mitigating these side reactions is essential for obtaining the desired product in high purity.

Minimization of Racemization at Chiral Centers During Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis. nih.gov It can occur via the formation of an oxazolone (B7731731) intermediate, which is facilitated by the activation of the carboxyl group. nih.govthieme-connect.de

Several strategies have been developed to minimize racemization:

Use of Additives: Additives like HOBt, HOAt, and 6-Cl-HOBt are highly effective in suppressing racemization by converting the highly reactive activated species into a more stable active ester. peptide.comhighfine.com HOAt is generally considered superior to HOBt in this regard. highfine.com

Choice of Coupling Reagent: The risk of racemization varies with the coupling reagent. While carbodiimides can lead to significant racemization if used alone, onium salt-based reagents, especially when combined with additives, offer a lower risk. bachem.comnih.gov

Base Selection: The choice of base is critical. Stronger, sterically unhindered bases like triethylamine can promote racemization, whereas weaker or more hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred. highfine.com

Reaction Conditions: Lowering the reaction temperature can also help to reduce the rate of racemization.

A study using the azide (B81097) method for fragment condensation, a technique known to be largely free from racemization, demonstrated less than 0.5 mol% of the diastereomeric impurity. oup.com

Mitigation of O-Acylation and Other Phenolic Side-Chain Modifications of Tyrosine

The phenolic hydroxyl group of the tyrosine side chain, even when protected by a benzyl (B1604629) group, can be susceptible to side reactions.

O-Acylation: This is a common side reaction where the hydroxyl group of tyrosine becomes acylated. bibliomed.org This can be particularly pronounced when using active esters, especially in the presence of histidine residues in the peptide sequence. nih.gov The use of additives like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) has been shown to prevent this side reaction. nih.gov In some cases, O-acylation can be reversed by acid-catalyzed methanolysis. bibliomed.org Recent studies have also explored the intentional, site-selective C-H acylation of tyrosine residues using aldehydes or alcohols under specific catalytic conditions, highlighting the reactivity of the tyrosine side chain. nih.govrsc.org

Alkylation: During the removal of protecting groups under acidic conditions, carbocations can be generated, which can then act as alkylating agents. bibliomed.org In the case of tyrosine, this can lead to alkylation at the ortho position of the phenolic ring. bibliomed.org The acid-catalyzed migration of the benzyl protecting group from the oxygen to the carbon of the tyrosine side chain is a known side reaction. nih.gov This can be suppressed by using a mixture of trifluoroacetic acid and acetic acid for the removal of Boc groups. nih.gov

| Side Reaction | Description | Mitigation Strategies |

| Racemization | Loss of stereochemical integrity at the α-carbon. | Use of additives (HOBt, HOAt), appropriate coupling reagents and bases, lower reaction temperatures. peptide.comhighfine.com |

| O-Acylation | Acylation of the phenolic hydroxyl group of tyrosine. | Use of additives like 2,4-dinitrophenol, acid-catalyzed methanolysis to reverse the reaction. bibliomed.orgnih.gov |

| Alkylation | Alkylation of the tyrosine phenolic ring by carbocations generated during deprotection. | Using specific acid mixtures (e.g., TFA/acetic acid) for deprotection. nih.gov |

Stability Studies of this compound and its Peptide Conjugates Under Various Chemical Environments

The stability of this compound and its peptide derivatives under different chemical conditions is a critical consideration for both the synthesis and the handling of the final peptide.

Acidic Conditions: The benzyl ether protecting group on the tyrosine side chain is known to be labile under strongly acidic conditions. thieme-connect.de It is partially removed by trifluoroacetic acid (TFA), which is commonly used for the deprotection of Boc groups. peptide.com This makes the standard O-benzyl protection less suitable for multi-step solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, especially for longer peptides. thieme-connect.de To overcome this, more acid-stable halogenated benzyl derivatives, such as the 2,6-dichlorobenzyl group, have been developed. thieme-connect.de The methyl ester group is generally stable under acidic conditions (pH 2-6). vulcanchem.com

Basic Conditions: The O-benzyl group is stable under the basic conditions used in Fmoc-based peptide synthesis. thieme-connect.de However, the methyl ester group is susceptible to hydrolysis under basic conditions. This property can be utilized for controlled deprotection to reveal the C-terminal carboxylic acid.

Reductive Conditions: The benzyl ether protecting group can be quantitatively cleaved by catalytic hydrogenation. thieme-connect.de This method is advantageous as it prevents the ring alkylation that can occur under acidic cleavage conditions.

Other Conditions: this compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents. peptide.com Hazardous decomposition products can include oxides of carbon and nitrogen. peptide.comchemsrc.com

Advanced Spectroscopic Characterization and Structural Elucidation of H Tyr Bzl Ome and Its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is an indispensable method for the structural elucidation of amino acid derivatives and peptides, providing detailed information about the molecular framework, stereochemistry, and conformation in solution. nih.govresearchgate.net

¹H NMR Applications for Proton Environments and Spin-Spin Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the various proton environments within a molecule. For H-Tyr(Bzl)-OMe and its derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons of the tyrosine and benzyl (B1604629) groups, the α-proton, the β-protons of the side chain, and the methyl ester protons. uni-halle.deresearchgate.net

In a dipeptide conjugate like Cbz-L-Phe-L-Tyr(Bzl)-OMe, the spectrum becomes more complex, showing distinct signals for each amino acid residue. frontiersin.org The chemical shifts (δ) are indicative of the electronic environment of each proton, while the spin-spin coupling constants (J-values) provide information about the connectivity of adjacent protons, which is crucial for assigning the signals of the α- and β-protons. For instance, the α-proton typically appears as a multiplet due to coupling with the adjacent β-protons. frontiersin.orgscielo.org.za

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Tyr(Bzl)-OMe Derivatives

| Proton Assignment | Boc-NMe-Tyr(Bzl)-OMe (in CDCl₃) uni-halle.de | Cbz-L-Phe-L-Tyr(Bzl)-OMe (in CDCl₃) frontiersin.org |

|---|---|---|

| Aromatic Protons (Tyr & Bzl) | 7.42 – 6.88 (m, 9H) | 7.42–7.16 (m, 19H), 6.88–6.81 (m, 4H) |

| α-CH | - | 4.75–4.71 (m, 1H) |

| β-CH₂ | 3.22 (m, 1H), 2.95 (m, 1H) | 3.05–2.92 (m, 4H) |

| Benzyl CH₂ (Protecting Group) | 5.02 (s, 1H) | 5.08 (s, 2H), 4.99 (s, 2H) |

| Methyl Ester (OMe) | 3.73 and 3.71 (2s, 3H) | 3.67 (s, 3H) |

| Amide NH | - | 6.17 (d, J = 7.2 Hz, 1H) |

Note: The data presented is for N-protected derivatives of this compound. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet.

¹³C NMR for Carbon Backbone and Protecting Group Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound and its conjugates produces a distinct signal. This technique is particularly effective for confirming the presence of the key functional groups: the carbonyl carbons of the ester and the peptide backbone, the carbons of the aromatic rings, the α- and β-carbons, the benzyl protecting group's methylene (B1212753) carbon, and the methyl ester carbon. uni-halle.deresearchgate.net The chemical shifts of these carbons are highly sensitive to their local chemical environment.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Tyr(Bzl)-OMe Derivatives

| Carbon Assignment | Boc-NMe-Tyr(Bzl)-OMe (in CDCl₃) uni-halle.de | Cbz-L-Phe-L-Tyr(Bzl)-OMe (in CDCl₃) frontiersin.org |

|---|---|---|

| Carbonyl (C=O) | 171.8, 171.5, 157.5, 157.4, 155.7 | 171.4, 170.3, 157.9, 155.8 |

| Aromatic Carbons | 136.9, 114.8, 114.7 | 136.9, 136.2, 136.1, 130.2, 129.3, 128.6, 128.5, 128.1, 127.9, 127.7, 127.4, 127.0, 114.8 |

| α-C | 61.7, 50.5 | 55.9, 53.4 |

| β-C | 34.5, 34.0, 32.5, 31.7 | 38.3, 37.0 |

| Benzyl CH₂ (Protecting Group) | 69.9 | 69.9 |

| Methyl Ester (OMe) | 53.3, 52.0 | 52.2 |

Note: The data presented is for N-protected derivatives of this compound.

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Conformational and Connectivity Assignments

For complex peptide conjugates, one-dimensional NMR spectra often suffer from signal overlap. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities and establish detailed structural features. scielo.org.zanih.govscience.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, which is essential for tracing the spin systems within each amino acid residue, for example, connecting the amide proton to the α-proton and then to the β-protons. creative-biostructure.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the three-dimensional structure or conformation of a peptide. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. creative-biostructure.com The intensity of a NOESY cross-peak is inversely proportional to the distance between the protons, providing constraints for molecular modeling. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. creative-biostructure.com It is extremely powerful for assigning carbon signals by linking them to their already-assigned attached protons (e.g., Cα to Hα). science.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This is invaluable for connecting different structural fragments of a molecule. For instance, it can show correlations from the α-proton to the carbonyl carbon of its own residue and sometimes to the carbonyl carbon of the preceding residue, aiding in peptide sequencing. nih.govresearchgate.net

Together, these 2D NMR techniques provide a comprehensive picture of the molecule, allowing for the complete assignment of proton and carbon signals and the elucidation of both covalent connectivity and spatial conformation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. For derivatives of this compound, HRMS is used to verify that the experimentally measured mass matches the calculated mass for the expected chemical formula. frontiersin.orgrsc.org

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Tyr(Bzl)-OMe Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| Boc-NMe-Tyr(Bzl)-OMe | C₂₃H₃₀NO₅ | 400.2124 | 400.1571* | uni-halle.de |

| Cbz-L-Phe-L-Tyr(Bzl)-OMe | C₃₄H₃₄N₂O₆ | 567.2490 | 567.2486 | frontiersin.org |

*Note: The significant deviation in the found mass for Boc-NMe-Tyr(Bzl)-OMe in the reference may indicate a typographical error in the original publication or the presence of a different adduct.

Electrospray Ionization (ESI-MS) in Peptide Sequence Verification

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally fragile molecules like peptides. nih.gov In ESI-MS, a solution of the peptide is sprayed through a charged capillary, creating multiply charged ions that can be analyzed by the mass spectrometer. This method is highly sensitive and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. researchgate.netnih.gov

When coupled with tandem mass spectrometry (MS/MS), ESI-MS is a cornerstone of peptide sequencing. A specific peptide ion (precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID). The fragmentation usually occurs at the peptide bonds, generating a predictable series of fragment ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the resulting fragment ion spectrum, the amino acid sequence of the peptide can be reconstructed, thus verifying the incorporation and position of residues like Tyr(Bzl) within the peptide chain. researchgate.net

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique in peptide chemistry for both assessing the purity of starting materials, such as the protected amino acid this compound, and for meticulously monitoring the progress of peptide synthesis. Its high resolution, sensitivity, and reproducibility make it the preferred method for ensuring the quality of reagents and the success of coupling reactions.

The general principle of RP-HPLC involves a non-polar stationary phase (commonly a C18 silica-based column) and a polar mobile phase. The separation of the compound of interest from its impurities is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile) in an aqueous buffer, typically containing an ion-pairing agent such as trifluoroacetic acid (TFA). The hydrophobic benzyl and methyl groups of this compound give it significant retention on a C18 column, allowing for effective separation from more polar or less retained impurities.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 (RP-C18), 5 µm | Provides a non-polar surface for hydrophobic interaction. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the compound from the column. |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 min | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min (Analytical) | Standard flow for analytical columns to ensure good separation. |

| Detection | UV at 214 nm and/or 254 nm | 214 nm for detecting the peptide backbone; 254 nm for the aromatic benzyl and tyrosine rings. |

| Purity Standard | Typically ≥98% | Ensures suitability for use in peptide synthesis. sigmaaldrich.comachemtek.com |

Interactive Data Table 1: Typical HPLC Conditions for Purity Assessment of this compound.

Beyond initial purity checks, HPLC is a critical tool for real-time monitoring of peptide coupling reactions. mdpi.com In solid-phase peptide synthesis (SPPS) or solution-phase synthesis, this compound is coupled to a growing peptide chain. By taking small aliquots from the reaction mixture at various time points, chemists can track the consumption of the starting materials (the N-terminally deprotected peptide and this compound) and the formation of the new, longer peptide conjugate. thieme-connect.degoogle.com

An HPLC chromatogram at the start of the reaction will show distinct peaks for the reactants. As the coupling proceeds, the area of these peaks will decrease, while a new peak, corresponding to the desired product, will appear and grow. This allows for the precise determination of reaction completion, helping to avoid unnecessarily long reaction times or the premature termination of an incomplete coupling. Monitoring can also reveal the formation of unwanted by-products, enabling the optimization of coupling reagents and conditions. ucl.ac.uk

For instance, in the synthesis of the pentapeptide Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH), where a protected tyrosine derivative is the first amino acid, each coupling step can be monitored by HPLC-MS to ensure the reaction has gone to completion before proceeding to the next cycle of deprotection and coupling. mdpi.com

Following the completion of the entire peptide synthesis, the crude product is typically cleaved from the solid support (in SPPS) and deprotected. The resulting mixture contains the target peptide along with various impurities, such as deletion sequences (peptides missing one or more amino acids) and truncated peptides. ucl.ac.uk HPLC is once again employed, first on an analytical scale to assess the composition of the crude product and then on a preparative scale to purify the desired peptide conjugate. nih.gov

| Stage | Application of HPLC | Typical Findings from Chromatogram |

| Start of Reaction | Monitoring | Shows distinct peaks for the free amine of the growing peptide chain and the activated this compound. |

| During Reaction | Monitoring | The reactant peaks decrease in area while the peak for the newly formed peptide conjugate increases. researchgate.net |

| End of Reaction | Monitoring & Purity Check | The reactant peaks are minimal or absent, with a major peak representing the desired coupled product. |

| Post-Cleavage | Crude Product Analysis | A major peak for the target peptide is observed alongside smaller peaks for impurities (e.g., truncated/deletion sequences). ucl.ac.uk |

| Post-Purification | Final Purity Assessment | A single, sharp peak indicates a highly pure final peptide product (>95-98%). nih.gov |

Interactive Data Table 2: Application of HPLC Throughout Peptide Conjugate Synthesis.

The purification of the final peptide often involves preparative RP-HPLC using conditions similar to analytical methods but with larger columns and higher flow rates. Fractions are collected as they elute from the column, and those containing the pure product, as determined by analytical HPLC and mass spectrometry, are pooled and lyophilized to yield the final, purified peptide conjugate. nih.gov

Research Applications in Derivatization and Designed Chemical Entities Incorporating H Tyr Bzl Ome

Synthesis of Peptidic Libraries and Analogs for Structure-Activity Relationship (SAR) Studies

The systematic exploration of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. H-Tyr(Bzl)-OMe is frequently employed in the synthesis of peptide libraries and analogs to conduct these structure-activity relationship (SAR) studies. By incorporating Tyr(Bzl) into a peptide sequence, chemists can assess the importance of the tyrosine residue's phenolic group for biological function. The benzyl (B1604629) protecting group can be removed at a later stage to reveal the native tyrosine, or it can be maintained to investigate the effects of a bulky, hydrophobic substitution at that position.

The design of modified peptides and peptidomimetics often aims to enhance properties such as stability against enzymatic degradation, bioavailability, and receptor selectivity. creative-peptides.com this compound is a valuable reagent in this context. The benzyl ether of the tyrosine side chain can introduce favorable hydrophobic interactions with biological targets. Furthermore, the presence of this protecting group can influence the local conformation of the peptide backbone, potentially inducing or stabilizing secondary structures like β-turns. nih.gov This conformational constraint can be a key factor in improving the binding affinity and specificity of a peptide analog. In some cases, the O-benzyl group itself can be part of the pharmacophore, directly contributing to the biological activity of the designed molecule.

This compound has been incorporated into a wide range of biologically active peptide fragments and analogs to probe their mechanisms of action and to develop new therapeutic leads. Examples include its use in the synthesis of antimicrobial peptides, somatostatin (B550006) analogs, and other bioactive sequences.

In the field of antimicrobial peptides, SAR studies have explored the impact of modifying the tyrosine residue on antibacterial activity. For instance, the incorporation of Tyr(Bzl) into novel fatty amine-tripeptide conjugates has been investigated to understand the structural requirements for potent antimicrobial effects. frontiersin.orgnih.govnih.gov

Somatostatin analogs represent another area where this compound is a key component for SAR studies. Researchers have synthesized numerous analogs with substitutions at various positions to dissect the contributions of individual amino acids to receptor binding and signaling. nih.govnih.govmdpi.comresearchgate.net The modification of the tyrosine residue can significantly impact the analog's affinity for different somatostatin receptor subtypes, leading to the development of more selective and potent therapeutic agents.

The following table provides examples of biologically relevant peptide analogs where this compound or its derivatives have been utilized in their synthesis for SAR studies.

| Peptide Analog Class | Purpose of Tyr(Bzl) Incorporation | Key Findings from SAR Studies |

| Antimicrobial Peptides | To assess the role of hydrophobicity and steric bulk at the tyrosine position on antimicrobial activity. | Modifications at the tyrosine side chain can significantly alter the peptide's efficacy against different bacterial strains and its toxicity profile. frontiersin.org |

| Somatostatin Analogs | To investigate the importance of the tyrosine phenolic hydroxyl group for receptor binding and selectivity. | Substitutions at the tyrosine position can lead to analogs with altered binding affinities for various somatostatin receptor subtypes, enabling the development of receptor-selective compounds. nih.govnih.gov |

| Opioid Peptides | To study the influence of aromatic residue modifications on opioid receptor binding and functional activity. | The nature of the substituent on the tyrosine side chain is critical for differentiating between agonist and antagonist activity at mu, delta, and kappa opioid receptors. |

Functionalization and Post-Synthetic Modifications of Tyr(Bzl)-Containing Peptides

Peptides containing Tyr(Bzl) are not only valuable as final products but also as intermediates for further chemical manipulation. The benzyl-protected tyrosine side chain can be subjected to various chemical transformations after the main peptide chain has been assembled, a strategy known as post-synthetic modification.

The benzyl group protecting the tyrosine hydroxyl can be selectively removed under specific chemical conditions, such as catalytic hydrogenation or strong acid treatment, to unmask the native phenolic group. researchgate.netacs.org This deprotection step is often performed after the peptide has been fully synthesized and purified. The revealed hydroxyl group can then be a site for further modifications, such as phosphorylation, sulfation, or glycosylation, which are important post-translational modifications that can modulate a peptide's biological activity.

Furthermore, the aromatic ring of the tyrosine itself can be a target for chemical modification. While the presence of the benzyl group can influence the reactivity of the ring, it is still possible to perform reactions such as nitration or halogenation under appropriate conditions, leading to the creation of non-natural amino acid residues within the peptide sequence.

The ability to selectively modify peptides is crucial for their use as tools in chemical biology. Peptides containing Tyr(Bzl) can be deprotected to reveal the free tyrosine, which can then be used as a handle for conjugation to various labels or functional moieties. google.comnih.gov This allows for the creation of fluorescently labeled peptides for imaging studies, biotinylated peptides for affinity purification, or peptides conjugated to cytotoxic drugs for targeted delivery.

Common strategies for labeling the deprotected tyrosine residue include reaction with diazonium salts or hypervalent iodine reagents. rsc.org These methods enable the site-specific attachment of probes with minimal side reactions. The following table outlines some common derivatization strategies for peptides initially synthesized with Tyr(Bzl).

| Derivatization Strategy | Reagent/Method | Application |

| Fluorescent Labeling | Amine-reactive dyes (after deprotection and functionalization), Diazonium coupling with fluorescent probes | Cellular imaging, receptor binding studies, fluorescence resonance energy transfer (FRET) assays sb-peptide.comnih.govbeilstein-journals.org |

| Biotinylation | Biotin-NHS esters (after deprotection and functionalization), Biotin-diazonium salts | Affinity purification, immunoassays, protein-protein interaction studies |

| PEGylation | PEG-NHS esters (after deprotection and functionalization) | Improving pharmacokinetic properties (increasing half-life, reducing immunogenicity) rsc.org |

| Drug Conjugation | Coupling of cytotoxic drugs via linkers to the deprotected tyrosine | Development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) for targeted cancer therapy rsc.org |

Influence of Tyrosine Protecting Group on Peptide Conformation and Intermolecular Interactions

The choice of a protecting group in peptide synthesis can have consequences beyond simply masking a reactive functional group. The O-benzyl group of Tyr(Bzl) can exert a significant influence on the conformational preferences of the peptide chain and its ability to engage in intermolecular interactions.

The bulky and hydrophobic nature of the benzyl group can introduce steric constraints that favor certain backbone dihedral angles, potentially leading to the formation of specific secondary structures such as β-turns or helical segments. nih.govnih.gov Conformational studies of homo-oligopeptides of O-benzyl-L-tyrosine have shown the occurrence of β-structures in the solid state and in solution. nih.gov The presence of the benzyl group can also impact the solubility of the peptide, which is a critical factor during synthesis and purification.

In terms of intermolecular interactions, the aromatic ring of the benzyl group can participate in π-π stacking interactions with other aromatic residues within the peptide or with aromatic moieties of a target receptor. nih.gov These interactions can contribute to the stability of a particular peptide conformation and enhance binding affinity. The crystal structure of O-benzyl-L-tyrosine N-carboxy anhydride (B1165640) reveals specific intermolecular hydrogen bonds and C-H···π interactions that dictate its solid-state packing. nih.gov NMR studies of peptides containing Tyr(Bzl) can provide detailed insights into its solution-state conformation and its interactions with the surrounding solvent and other molecules. cpcscientific.commdpi.comnih.govuzh.ch The physical properties of local interactions involving tyrosine residues are known to be important for the conformational tendencies of unfolded polypeptide chains and may play a role in protein folding. nih.gov

Steric and Electronic Effects of the Benzyl Moiety on Peptide Folding

The introduction of the bulky benzyl group onto the tyrosine side chain imposes considerable steric constraints that can dictate the local and global folding of a peptide. This steric hindrance can restrict the rotational freedom of the side chain and influence the accessible backbone dihedral angles (phi and psi), thereby favoring specific secondary structures.

Conformational studies on homo-oligopeptides of O-benzyl-L-tyrosine have demonstrated a pronounced tendency for these modified peptides to adopt β-sheet structures. nih.gov Infrared (IR) absorption and circular dichroism (CD) spectroscopy are powerful techniques for analyzing the secondary structure of peptides. biorxiv.org In the solid state, IR absorption studies confirmed the presence of β-structures in higher oligomers of [-L-Tyr(Bzl)-]n. nih.gov In solution, both IR and CD spectroscopy indicated the onset of this ordered conformation as the chain length increased. nih.gov The benzyl groups, through steric repulsion, can promote the extended conformation of the peptide backbone characteristic of β-strands and facilitate the intermolecular hydrogen bonding necessary for β-sheet formation.

While the steric effects are predominant, the electronic nature of the benzyl group also plays a role. The benzene (B151609) ring is an aromatic system that can engage in π-π stacking interactions, which can further stabilize certain folded conformations. Although the benzyl ether linkage is electronically withdrawing, its impact on the backbone conformation is generally considered less significant than the steric bulk. However, these electronic effects can be crucial in the context of molecular recognition, as will be discussed in the subsequent section.

Interactive Table: Influence of Tyr(Bzl) on Peptide Secondary Structure

| Peptide Sequence Type | Predominant Secondary Structure | Method of Analysis | Reference |

|---|

Conformational Impact on Binding Affinity and Recognition in Model Systems

The conformational changes induced by the incorporation of this compound can have a dramatic impact on the binding affinity and recognition of a peptide by its biological target, such as a receptor or enzyme. By locking the peptide into a specific conformation, the entropic penalty of binding can be reduced, potentially leading to a significant increase in affinity.

While direct comparative studies on the binding affinity of a peptide with and without the O-benzyl modification on a tyrosine residue are not extensively available in the reviewed literature, studies on analogous modifications highlight the profound impact of altering the tyrosine side chain. For instance, the replacement of Tyrosine at position 1 in opioid peptides with 2,6-dimethyl-Tyrosine (Dmt), a modification that also introduces steric bulk on the aromatic ring, led to a dramatic increase in biological activity and receptor binding affinity. figshare.com Specifically, [L-Dmt¹]Enkephalin exhibited a 356-fold increase in affinity for the µ-opioid receptor and a 46-fold increase for the δ-opioid receptor compared to the parent peptide. figshare.com This demonstrates that modifying the tyrosine side chain can significantly enhance receptor interaction.

The benzyl group in this compound can influence binding in several ways. Firstly, the induced pre-organization of the peptide into a bioactive conformation can lead to a more favorable enthalpy of binding. Secondly, the benzyl group itself can participate in favorable interactions within the binding pocket of the receptor. The aromatic ring can engage in hydrophobic or π-π stacking interactions with complementary residues on the receptor surface.

However, the introduction of the benzyl group can also have detrimental effects on binding affinity. If the induced conformation is not complementary to the binding site, or if the bulky benzyl group clashes with the receptor, a significant loss of affinity can occur. Therefore, the incorporation of this compound is a powerful strategy in structure-activity relationship (SAR) studies to probe the conformational requirements of a peptide ligand for its receptor. By observing the effect of this modification on binding affinity, researchers can gain valuable insights into the bioactive conformation of the peptide.

Interactive Table: Effect of Tyrosine Side-Chain Modification on Receptor Binding Affinity (Analogous System)

| Peptide | Modification | Receptor | Change in Binding Affinity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|---|

| Leu-Enkephalin | Tyr¹ → L-Dmt¹ | µ-opioid | 356-fold increase | figshare.com |

| Leu-Enkephalin | Tyr¹ → L-Dmt¹ | δ-opioid | 46-fold increase | figshare.com |

| Tyr-D-Arg-Phe-βAla-NH₂ | Tyr¹ → L-Dmt¹ | µ-opioid | 69-fold increase | figshare.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.